4'-(Hydroxymethyl)-[1,1'-biphenyl]-3,4-diol
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Overview
Description
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a hydroxymethyl group and two hydroxyl groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol can be achieved through several synthetic routes. One common method involves the hydroxylation of 4’-(Hydroxymethyl)-[1,1’-biphenyl] using suitable oxidizing agents under controlled conditions. Another approach is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a biphenyl derivative with a hydroxymethyl group.
Substitution: The hydroxyl groups can undergo substitution reactions with suitable reagents to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 4’-(Carboxymethyl)-[1,1’-biphenyl]-3,4-diol.
Reduction: 4’-(Hydroxymethyl)-[1,1’-biphenyl].
Substitution: 4’-(Alkoxymethyl)-[1,1’-biphenyl]-3,4-diol.
Scientific Research Applications
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Mechanism of Action
The mechanism of action of 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4’-(Hydroxymethyl)-[1,1’-biphenyl]-3-ylboronic acid
- 4’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carbonitrile
- 4’-(Hydroxymethyl)-[1,1’-biphenyl]-2-carboxylic acid
Uniqueness
4’-(Hydroxymethyl)-[1,1’-biphenyl]-3,4-diol is unique due to the presence of two hydroxyl groups in addition to the hydroxymethyl group, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
4-[4-(hydroxymethyl)phenyl]benzene-1,2-diol |
InChI |
InChI=1S/C13H12O3/c14-8-9-1-3-10(4-2-9)11-5-6-12(15)13(16)7-11/h1-7,14-16H,8H2 |
InChI Key |
YQIUMRGUPOKTSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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